2-(4-Isopropylphenyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

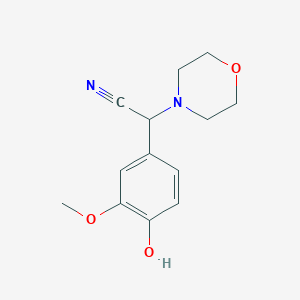

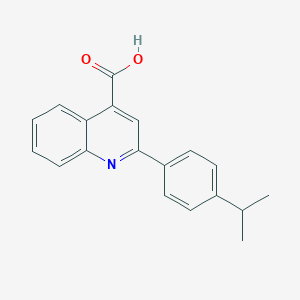

“2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 50733-96-5 and a molecular weight of 291.35 . It has a linear formula of C19H17NO2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid”, has been a subject of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is characterized by a linear formula of C19H17NO2 .Chemical Reactions Analysis

Quinoline derivatives, including “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Applications De Recherche Scientifique

Structural Analysis and Spectral Characterization

Quinoline derivatives, including 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their structural properties. One notable study involved the crystal structure and spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide, a derivative closely related to quinoline carboxylic acid. This compound was analyzed through FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, and its 3D structure was confirmed by single crystal X-ray diffraction. The study emphasized the importance of N–H•••O and C–H•••O hydrogen bond interactions in the crystal packing, providing valuable insights into the molecular geometry and interactions of quinoline derivatives (Polo-Cuadrado et al., 2021).

Synthesis and Biological Activity

Derivatives of quinoline-4-carboxylic acid, akin to 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid, have demonstrated notable anti-inflammatory and analgesic activities. A study focused on the synthesis of esters and substituted amides of quinoline-2-carboxylic acid by reacting quinoline-2-carboxylic acid chloride with phenol or arylamine. The synthesized compounds underwent thorough structural confirmation using spectroscopic data and were evaluated for their biological activities, comparing their anti-inflammatory and analgesic effects with the standard drug diclofenac sodium (Boyarshinov et al., 2017).

Supramolecular Complexes and Luminescence Properties

Quinoline derivatives have also been utilized in the synthesis of supramolecular complexes with remarkable luminescence properties. A study synthesized coordination complexes with quinoline-2-carboxylate ion, exploring their structural characteristics through IR and single crystal X-ray diffraction. The study not only detailed the different hydrogen-bonding net structures but also investigated the luminescence and electrochemical properties of these complexes. This research provides a pathway for the potential use of quinoline-2-carboxylic acid derivatives in the design of biological labels (Pan et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid (IBPQCA) is the synthesis of proteins that are required for bacterial cell division . By inhibiting this process, IBPQCA can effectively halt the growth of bacteria .

Mode of Action

IBPQCA interacts with its targets by blocking the synthesis of essential proteins . This interaction results in the inhibition of bacterial cell division, leading to cell death .

Biochemical Pathways

IBPQCA affects the biochemical pathway involved in protein synthesis . By inhibiting this pathway, it disrupts the normal functioning of bacteria, leading to their death . Additionally, IBPQCA inhibits the production of prostaglandins, which are involved in pain sensation and inflammation .

Result of Action

The result of IBPQCA’s action is the inhibition of bacterial growth and the reduction of inflammation and pain . By blocking protein synthesis and the production of prostaglandins, it can effectively kill bacteria and alleviate symptoms of inflammation .

Action Environment

The action of IBPQCA can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its activity, with higher lipophilicity potentially leading to higher activity . .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPIOGXNTJWFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)

piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)

![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)

![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)

![7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine](/img/structure/B362815.png)

![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)